N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide
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Overview
Description
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound that features a sulfonamide group, a thiophene ring, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with 2-methoxy-5-methylbenzenesulfonyl chloride and 2-(dimethylamino)-2-(thiophen-3-yl)ethanamine.
Reaction Conditions: The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine.
Procedure: The 2-methoxy-5-methylbenzenesulfonyl chloride is reacted with 2-(dimethylamino)-2-(thiophen-3-yl)ethanamine in the presence of the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique functional groups.
Biology and Medicine
Pharmacological Research: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Biochemical Studies: Used in studies to understand enzyme interactions and inhibition mechanisms.
Industry
Material Science:
Agriculture: Possible use in the synthesis of agrochemicals.
Mechanism of Action
The compound’s mechanism of action would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which can inhibit bacterial growth by interfering with folic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
N-(2-(dimethylamino)ethyl)-2-methoxy-5-methylbenzenesulfonamide: Lacks the thiophene ring, potentially altering its chemical reactivity and biological activity.
N-(2-(dimethylamino)-2-(furan-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide: Contains a furan ring instead of a thiophene ring, which might affect its electronic properties and reactivity.
Uniqueness
The presence of the thiophene ring in N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide imparts unique electronic properties, potentially enhancing its reactivity and interactions in both chemical and biological contexts. This makes it distinct from similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-methoxy-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S2/c1-12-5-6-15(21-4)16(9-12)23(19,20)17-10-14(18(2)3)13-7-8-22-11-13/h5-9,11,14,17H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPNOYJCVZSQQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CSC=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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